![molecular formula C16H23NO3 B3834350 N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide](/img/structure/B3834350.png)
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide, also known as DMDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMDB is a member of the butanamide family and is structurally similar to the synthetic cannabinoid JWH-018.
Mécanisme D'action
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide is believed to interact with the endocannabinoid system, specifically the CB1 receptor, which is responsible for regulating pain perception, appetite, and mood. N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has been shown to bind to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has not been extensively studied in humans, and its long-term effects are not well understood.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide. It has the potential to be developed into a therapeutic agent for the treatment of chronic pain, inflammation-related disorders, and epilepsy. Future studies could investigate the long-term safety and efficacy of N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide in humans, as well as its potential for use in combination with other drugs. Additionally, further research could explore the potential of N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide for the treatment of other disorders that involve the endocannabinoid system, such as anxiety and depression.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-4-5-12(2)14(8-11)17-16(18)9-13(3)15-10-19-6-7-20-15/h4-5,8,13,15H,6-7,9-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVQOWSQQAHSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)C2COCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.